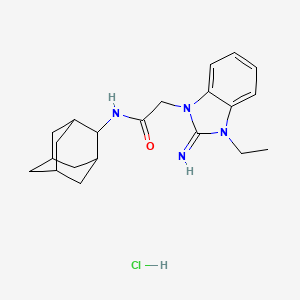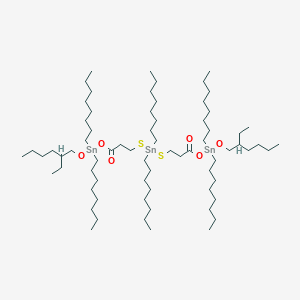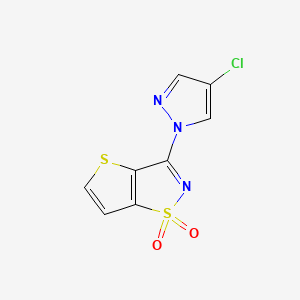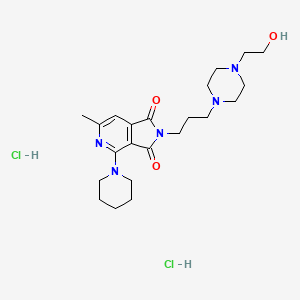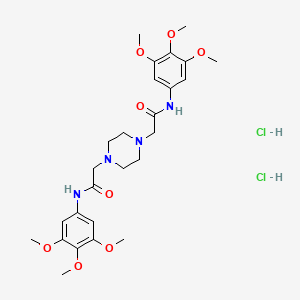
1,4-Piperazinediacetamide, N,N'-bis(3,4,5-trimethoxyphenyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Piperazinediacetamide, N,N’-bis(3,4,5-trimethoxyphenyl)-, dihydrochloride is a complex organic compound with the molecular formula C26H38Cl2N4O8 It is known for its unique structure, which includes a piperazine ring and multiple methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Piperazinediacetamide, N,N’-bis(3,4,5-trimethoxyphenyl)-, dihydrochloride typically involves multiple steps. One common method includes the reaction of piperazine with acetic anhydride to form piperazine diacetate. This intermediate is then reacted with 3,4,5-trimethoxyaniline under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Piperazinediacetamide, N,N’-bis(3,4,5-trimethoxyphenyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Applications De Recherche Scientifique
1,4-Piperazinediacetamide, N,N’-bis(3,4,5-trimethoxyphenyl)-, dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4-Piperazinediacetamide, N,N’-bis(3,4,5-trimethoxyphenyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The methoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Piperazinediacetamide, N,N’-bis(3,4-dimethoxyphenyl)-, dihydrochloride
- 1,4-Piperazinediacetamide, N,N’-bis(3,5-dimethoxyphenyl)-, dihydrochloride
Uniqueness
1,4-Piperazinediacetamide, N,N’-bis(3,4,5-trimethoxyphenyl)-, dihydrochloride is unique due to the presence of three methoxy groups on the phenyl rings, which significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.
Propriétés
Numéro CAS |
68061-37-0 |
|---|---|
Formule moléculaire |
C26H38Cl2N4O8 |
Poids moléculaire |
605.5 g/mol |
Nom IUPAC |
2-[4-[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl]piperazin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide;dihydrochloride |
InChI |
InChI=1S/C26H36N4O8.2ClH/c1-33-19-11-17(12-20(34-2)25(19)37-5)27-23(31)15-29-7-9-30(10-8-29)16-24(32)28-18-13-21(35-3)26(38-6)22(14-18)36-4;;/h11-14H,7-10,15-16H2,1-6H3,(H,27,31)(H,28,32);2*1H |
Clé InChI |
BIPLGJOZBFMMAF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2CCN(CC2)CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethylhexyl 4-(3-butoxy-3-oxopropyl)-10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate](/img/structure/B12720351.png)

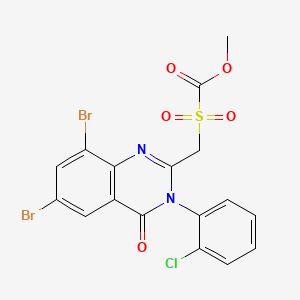
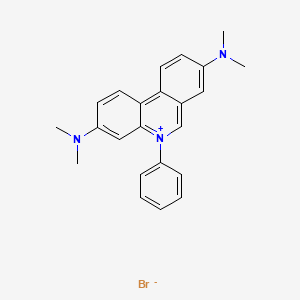
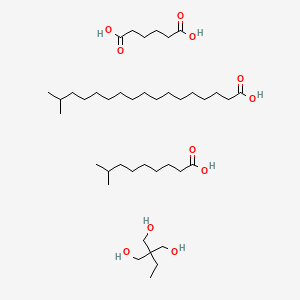

![9-(3-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12720382.png)
